The compound "2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide" is a structurally complex molecule that has garnered interest in various fields of research due to its potential applications. The presence of the fluorophenyl group is a common feature in many bioactive compounds, which often exhibit a range of pharmacological activities. The synthesis and evaluation of such compounds are crucial for the development of new therapeutic agents.
The fluorophenyl group is a hallmark in the design of pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drugs. For example, the synthesis of 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate of atorvastatin, demonstrates the importance of fluorinated compounds in the development of cholesterol-lowering medications2 5 6. Similarly, the synthesis of N-(4-Fluorophenyl)-5-(4-fluorophenyl)-2-(4-hydroxybenzyl)pentanamide, a potential new cholesterol absorption inhibitor, highlights the ongoing research into novel compounds that can modulate lipid metabolism3.
The incorporation of the fluorophenyl moiety has been shown to increase the potency and duration of anticonvulsant activity in a series of p-fluoro-phenyl alcohol amides7. This suggests that the compound may also possess anticonvulsant properties, although direct studies would be required to confirm this.
The compound (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, while not the same as the compound , shares the fluorophenyl characteristic and has been used as a chiral resolution reagent for α-chiral amines1. This indicates that fluorinated compounds can also play a significant role in analytical chemistry, particularly in the determination of enantiomeric excess in chiral mixtures.
The synthesis and pharmacological testing of the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide revealed significant differences in anticholinergic activity4. This demonstrates the potential for fluorophenyl-containing compounds to be developed as treatments for conditions like overactive detrusor syndrome.
This compound is classified as an organic compound with the molecular formula . It is recognized as a critical intermediate in the development of pharmaceuticals targeting cholesterol synthesis, specifically acting as a selective and competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a vital role in the mevalonate pathway of cholesterol biosynthesis. Its synthesis and characterization have been documented in various scientific studies and patent applications, including those found in Google Patents and academic journals .
The synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide typically involves several steps, utilizing various reagents and conditions:
The molecular structure of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide features several notable characteristics:
The compound participates in several chemical reactions:
These reactions highlight the complexity of synthesizing this compound while managing potential by-products.
The mechanism of action for 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide primarily revolves around its role as an HMG-CoA reductase inhibitor:
The physical and chemical properties of this compound include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to characterize these properties .
The primary applications of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide are found in pharmaceutical development:
The systematic IUPAC name for this compound is 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, reflecting its intricate polyfunctional structure [1] [6]. This name precisely defines the molecular architecture:
Its molecular formula is C₂₆H₂₄FNO₃, with a molecular weight of 417.47 g/mol [2] [7]. The formula accounts for:
The calculated exact mass is 417.174 Da, with a monoisotopic mass of 417.1744 Da [2] [6]. The SMILES notation (CC(C)C(=O)C(C(C(=O)c1ccc(F)cc1)c2ccccc2)C(=O)Nc3ccccc3) and InChIKey provide machine-readable representations of this connectivity [3] [7].
This compound contains two chiral carbon centers (C8 and C9 in crystallographic notation), leading to potential stereoisomerism [9]. X-ray diffraction studies confirm the relative configuration of these stereocenters but reveal that the compound is consistently synthesized and utilized as a racemic mixture in pharmaceutical applications [9]. No resolution of enantiomers or stereospecific synthesis has been reported in the literature, despite the stereochemical sensitivity typical of enzyme inhibitors. The racemate crystallizes in the monoclinic space group P2₁/n, with four molecules per unit cell (Z=4) [5] [9]. This configuration significantly influences molecular packing through intermolecular hydrogen bonding, yet pharmacological studies indicate that the racemic form remains functionally adequate for its role as a synthetic intermediate in HMG-CoA reductase inhibitors like atorvastatin [9].
Single-crystal X-ray diffraction (SCXRD) analysis at 173 K reveals critical structural parameters [9]:
Table 1: Crystallographic Data for C₂₆H₂₄FNO₃
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/n |
a (Å) | 14.1694(14) |
b (Å) | 9.8307(9) |
c (Å) | 16.6367(16) |
β (°) | 99.651(2) |
Volume (ų) | 2284.6(4) |
Z | 4 |
Radiation type | Mo Kα (λ = 0.71073 Å) |
Temperature (K) | 173 |
The dominant packing interaction is an intermolecular N–H⋯O hydrogen bond (N1–H1⋯O1; D–H = 0.88 Å, H⋯A = 2.10 Å, D⋯A = 2.959(2) Å, angle = 178(4)°), forming infinite chains along the crystallographic axis [9]. Additional C–H⋯O interactions (C1–H1A⋯O3; D–H = 0.95 Å, H⋯A = 2.43 Å, D⋯A = 3.371(5) Å, angle = 169°) further stabilize the supramolecular architecture. These interactions collectively create a three-dimensional network that influences the compound's crystalline morphology and physicochemical properties, including its melting point of 196-198°C [7] [9].
This compound is referenced under numerous synonyms across chemical databases and commercial catalogs, reflecting its complex structure and pharmaceutical significance [3] [6] [7]:
Table 2: Registry Identifiers and Commercial Codes
Identifier Type | Value |
---|---|
CAS Registry Number | 125971-96-2 |
MDL Number | MFCD04117986 |
PubChem CID | 9909872 |
FDA UNII | KV1O5ZTN5T |
Commercial Codes | T138517 (Sigma-Aldrich), MM0400.03 (LGC Standards), F593700 (TRC) |
The CAS Registry Number 125971-96-2 serves as the universal identifier, while supplier-specific codes (e.g., Aldrich CPR's T138517, LGC Standards' MM0400.03) facilitate commercial procurement [1] [2] [10]. Its designation as an "Atorvastatin Intermediate II" underscores its role in synthesizing the antihyperlipidemic drug atorvastatin, though the compound itself lacks therapeutic application [7] [8]. The European Inventory of Existing Commercial Chemical Substances (EINECS) number and Harmonized System (HS) code 2924299090 further classify it for regulatory and shipping purposes [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: